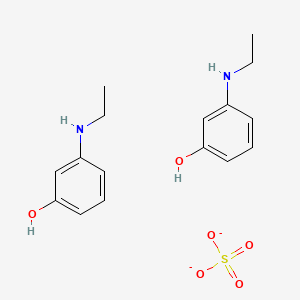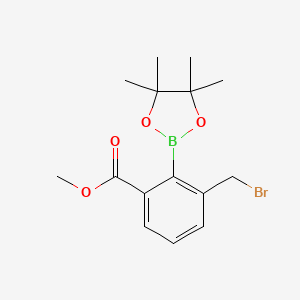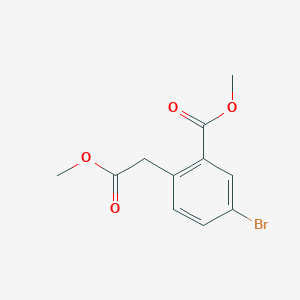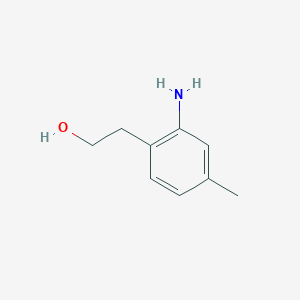
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is an organic compound with the molecular formula C14H14BrClO5 and a molecular weight of 377.62 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzoyl group, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with diethyl malonate. The reaction is catalyzed by a base such as sodium ethoxide in an ethanol solvent. The mixture is refluxed for several hours, followed by acidification to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate can be compared with similar compounds such as:
1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate: This compound has a fluorine atom instead of chlorine, which affects its reactivity and biological activity.
1,3-Diethyl 2-(3-bromo-4-methylbenzoyl)propanedioate:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C14H14BrClO5 |
|---|---|
Molecular Weight |
377.61 g/mol |
IUPAC Name |
diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
MLSLMTZLAZTCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


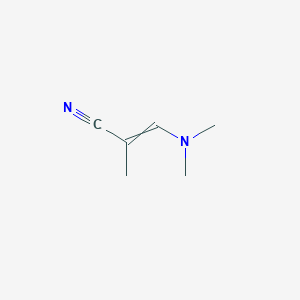
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)

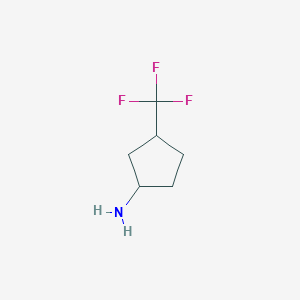


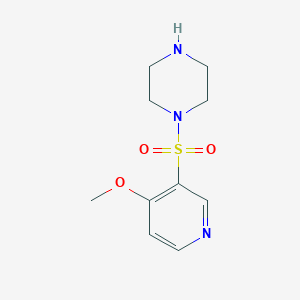
![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)

